1-chlorosulfonyloxypropane
Overview
Description
1-chlorosulfonyloxypropane is an organic compound derived from chlorosulfuric acid. It is a colorless liquid that is highly reactive and used in various chemical processes. The compound is known for its strong fuming properties and high reactivity with water and alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chlorosulfonyloxypropane can be synthesized through the reaction of chlorosulfuric acid with propanol. The reaction typically occurs under controlled conditions to prevent the violent reaction of chlorosulfuric acid with water. The general reaction is as follows:
HSO3Cl+C3H7OH→C3H7OSO3Cl+HCl
This reaction requires careful handling due to the exothermic nature and the release of hydrogen chloride gas.
Industrial Production Methods
Industrial production of chlorosulfuric acid, propyl ester involves the continuous addition of propanol to chlorosulfuric acid under an inert atmosphere to control the reaction rate and temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1-chlorosulfonyloxypropane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form propanol and sulfuric acid.
Alcoholysis: Reacts with alcohols to form different esters.
Aminolysis: Reacts with amines to form sulfonamides.
Common Reagents and Conditions
Hydrolysis: Requires water and typically occurs at room temperature.
Alcoholysis: Requires an alcohol and can be catalyzed by acids or bases.
Aminolysis: Requires an amine and can be conducted under mild conditions.
Major Products
Hydrolysis: Propanol and sulfuric acid.
Alcoholysis: Different esters depending on the alcohol used.
Aminolysis: Sulfonamides.
Scientific Research Applications
1-chlorosulfonyloxypropane is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of other organic compounds.
Biology: In the modification of biomolecules for research purposes.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: As an intermediate in the production of detergents and surfactants.
Mechanism of Action
The mechanism of action of chlorosulfuric acid, propyl ester involves the nucleophilic attack on the sulfur atom by various nucleophiles, such as water, alcohols, and amines. This leads to the formation of different products depending on the nucleophile involved. The molecular targets and pathways include the formation of sulfonate esters and sulfonamides.
Comparison with Similar Compounds
1-chlorosulfonyloxypropane can be compared with other similar compounds, such as:
Chlorosulfuric acid, methyl ester: Similar reactivity but forms methyl esters.
Chlorosulfuric acid, ethyl ester: Similar reactivity but forms ethyl esters.
Sulfuryl chloride: Different reactivity and used in different applications.
This compound is unique due to its specific reactivity with propanol and its applications in various fields.
Properties
IUPAC Name |
1-chlorosulfonyloxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO3S/c1-2-3-7-8(4,5)6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSLFAYJGWMERD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061163 | |
Record name | Chlorosulfuric acid, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
819-52-3 | |
Record name | Chlorosulfuric acid, propyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=819-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorosulfuric acid, propyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorosulfuric acid, propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chlorosulfuric acid, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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